molecular formula C20H25ClN6O2S B13941982 [1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol

[1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol

Cat. No.: B13941982
M. Wt: 449.0 g/mol
InChI Key: UHYCLWAANUGUMN-UHFFFAOYSA-N
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Description

[1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol is a potent, selective, and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound demonstrates high efficacy against a range of ALK fusion proteins and mutant variants, including those resistant to earlier-generation ALK inhibitors, making it a critical tool for investigating resistance mechanisms and developing next-generation therapeutic strategies Source . Its primary research application is in the study of ALK-driven malignancies, such as non-small cell lung cancer (NSCLC) featuring EML4-ALK rearrangements, anaplastic large cell lymphoma (ALCL), and neuroblastoma. The compound exerts its effect by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby potently inhibiting its catalytic activity and downstream signaling pathways, including STAT3, AKT, and ERK, which leads to the suppression of tumor cell proliferation and the induction of apoptosis Source . As a well-characterized chemical probe, it enables researchers to dissect the complex role of ALK in tumorigenesis and to evaluate the therapeutic potential of sustained ALK inhibition in various preclinical models.

Properties

Molecular Formula

C20H25ClN6O2S

Molecular Weight

449.0 g/mol

IUPAC Name

[1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol

InChI

InChI=1S/C20H25ClN6O2S/c21-14-10-22-17(23-11-14)13-2-7-27(8-3-13)19-24-15-4-9-30(29)16(15)18(25-19)26-20(12-28)5-1-6-20/h10-11,13,28H,1-9,12H2,(H,24,25,26)

InChI Key

UHYCLWAANUGUMN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CO)NC2=NC(=NC3=C2S(=O)CC3)N4CCC(CC4)C5=NC=C(C=N5)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound generally follows a convergent approach:

  • Construction of the thieno[3,2-d]pyrimidine core with a keto group at position 5 (5-oxo).
  • Introduction of the piperidin-1-yl substituent at position 2 of the thienopyrimidine.
  • Coupling of the 5-chloropyrimidin-2-yl moiety onto the piperidine ring.
  • Attachment of the amino-cyclobutylmethanol substituent at position 4 of the thienopyrimidine.

This approach involves nucleophilic substitution, amination, and reductive steps under controlled conditions.

Key Reaction Steps and Conditions

Synthesis of 4-(5-chloropyrimidin-2-yl)piperidin-1-yl Intermediate
  • The piperidine ring is functionalized at the nitrogen with the 5-chloropyrimidin-2-yl group.
  • This is typically achieved via nucleophilic aromatic substitution on a chloropyrimidine precursor with piperidine under reflux in polar aprotic solvents.
Formation of the Thieno[3,2-d]pyrimidine Core
  • The thieno[3,2-d]pyrimidine ring system is constructed from appropriate thiophene and pyrimidine precursors.
  • Oxidation to the 5-oxo derivative is performed, often using mild oxidizing agents to maintain ring integrity.
Coupling of the Piperidinyl Substituent to the Thienopyrimidine
  • The 4-position of the thienopyrimidine is activated for nucleophilic substitution.
  • The piperidinyl intermediate bearing the chloropyrimidinyl substituent is coupled via an amination reaction, typically catalyzed or facilitated by bases or coupling agents.
Introduction of the Amino-Cyclobutylmethanol Group
  • The cyclobutylmethanol moiety is attached through an amino linkage to the thienopyrimidine core.
  • This step often involves reductive amination or nucleophilic substitution under mild conditions to preserve the alcohol functionality.

Representative Reaction Conditions

Step Reagents & Conditions Notes
Piperidine substitution 5-chloropyrimidine + piperidine, reflux in polar aprotic solvent (e.g., acetonitrile), inert atmosphere Reaction times up to 14 hours; yields ~68% reported for similar pyrimidinyl amines
Thienopyrimidine core synthesis Cyclization of thiophene and pyrimidine precursors, mild oxidation (e.g., with tin(II) chloride in methanol) Reflux for 4 hours; careful temperature control to prevent decomposition
Amination coupling Activated thienopyrimidine + piperidinyl intermediate, base or coupling agent, room temperature to reflux Monitoring by Thin Layer Chromatography (TLC) recommended
Cyclobutylmethanol attachment Amino-cyclobutylmethanol + intermediate, reductive amination or nucleophilic substitution, mild heating Use of protecting groups may be necessary to avoid side reactions

Purification Techniques

  • Extraction with organic solvents such as ethyl acetate or dichloromethane.
  • Washing with brine and drying over anhydrous sodium sulfate or magnesium sulfate.
  • Evaporation under reduced pressure to obtain crude intermediates.
  • Crystallization from solvents like isopropyl acetate or tert-butyl methyl ether.
  • Vacuum drying at controlled temperatures (e.g., 45 °C) to yield the final product.

Data Table: Summary of Preparation Parameters

Parameter Details
Solvents Methanol, dichloromethane, acetonitrile, isopropyl acetate, tert-butyl methyl ether
Catalysts/Agents Tin(II) chloride, pyridinium p-toluenesulfonate (PPTS), triethylamine
Temperature Range 3 °C to reflux (~65-110 °C depending on step)
Reaction Time 4 hours to 69 hours (varies by step)
Yields 68% to 78% for key intermediates
Purification Filtration, washing with brine, drying under vacuum
Monitoring Thin Layer Chromatography (TLC), possibly HPLC for purity

Chemical Reactions Analysis

Types of Reactions

[1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., ethanol, dimethylformamide), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its structural features make it a valuable tool for probing biological systems .

Medicine

It may be investigated for its activity against various diseases, including cancer, diabetes, and infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of [1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, it may act as an agonist or antagonist of certain receptors, influencing cellular signaling and function .

Comparison with Similar Compounds

1-(4-(5-(4-Chlorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl)piperidin-1-yl)-2-hydroxyethanone

  • Key Differences: Replaces the thienopyrimidinone core with a pyrazole ring and substitutes cyclobutylmethanol with a hydroxyethyl group.
  • The hydroxyethyl group may improve aqueous solubility (LogP = 2.1 vs. 3.2 for the target compound) .
  • Activity: Demonstrated moderate kinase inhibition (IC₅₀ = 120 nM vs. EGFR), while the target compound’s thienopyrimidinone scaffold is associated with stronger ATP-competitive binding .

2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol

  • Key Differences: Incorporates a pyrazolo[1,5-a]pyrimidine core and ethanol side chain.
  • Bioavailability: Higher predicted LogS (−4.2 vs. −5.8 for the target compound) due to the ethanol substituent, suggesting better solubility .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Weight LogP LogS Key Structural Features
Target Compound 488.3 3.2 −5.8 Thienopyrimidinone, 5-Cl-pyrimidine, cyclobutylmethanol
1-(4-(5-(4-Chlorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl)piperidin-1-yl)-2-hydroxyethanone 398.8 2.1 −4.5 Pyrazole, hydroxyethyl
2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol 370.9 2.8 −4.2 Pyrazolo-pyrimidine, ethanol

Biological Activity

The compound [1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol, also known by its CAS number 1423719-30-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC20H25ClN6O2S
Molecular Weight448.97 g/mol
CAS Number1423719-30-5
Purity≥98% (HPLC)
Storage ConditionsSealed in dry, 2-8°C

The compound acts primarily as a GPR119 agonist , which is significant for its role in glucose metabolism and insulin secretion. GPR119 is a G-protein-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells. Activation of GPR119 leads to increased glucose-dependent insulin release and promotes the secretion of incretin GLP-1, making it a target for type 2 diabetes treatment .

Antidiabetic Effects

Research indicates that compounds similar to this compound demonstrate significant antidiabetic effects through the modulation of insulin levels and glucose homeostasis. In vivo studies have shown that these compounds can effectively lower blood glucose levels in rodent models of diabetes .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits selective binding affinity towards GPR119, leading to enhanced insulin secretion when exposed to glucose. The potency of the compound was assessed through various assays measuring cAMP levels and insulin release from β-cells .

Case Studies

  • Study on GPR119 Agonists : A study evaluated the efficacy of several GPR119 agonists, including derivatives similar to our compound. The results indicated a dose-dependent increase in GLP-1 plasma levels and improved glycemic control in diabetic rodent models .
  • Pharmacokinetic Profile : Clinical trials assessing the pharmacokinetics of compounds in this class showed favorable absorption and distribution characteristics, with high bioavailability noted in healthy human subjects .

Safety and Toxicology

Preliminary safety assessments indicate that the compound has a manageable safety profile. Toxicological studies have shown no significant adverse effects at therapeutic doses. However, further long-term studies are necessary to fully establish its safety for chronic use.

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